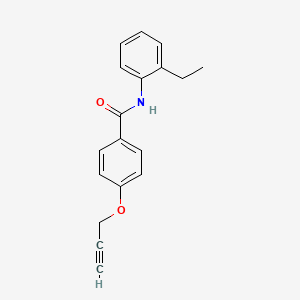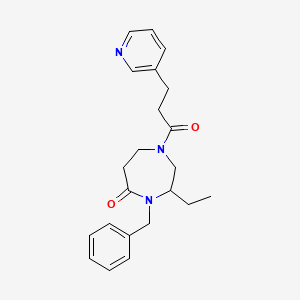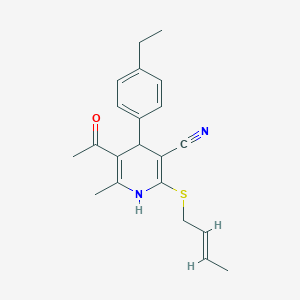![molecular formula C14H14N2O2S B5432246 N-[2-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5432246.png)
N-[2-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.
Mécanisme D'action
The mechanism of action of N-[2-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide involves the inhibition of several signaling pathways that are involved in cancer cell growth and survival. Specifically, this compound targets the B-cell receptor signaling pathway, which is essential for the survival of certain types of cancer cells. By inhibiting this pathway, this compound can induce apoptosis (cell death) in cancer cells, leading to their eventual elimination.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. It can induce cell cycle arrest, inhibit DNA synthesis, and promote apoptosis. This compound has also been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and survival. These effects make this compound a promising candidate for the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide has several advantages for use in lab experiments. It is a highly selective inhibitor, meaning that it targets specific signaling pathways without affecting other cellular processes. This compound is also relatively easy to synthesize and purify, making it suitable for use in large-scale experiments. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, this compound has not yet been extensively studied in humans, so its safety profile is not well understood.
Orientations Futures
There are several future directions for the study of N-[2-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide. One potential area of research is the development of new cancer therapies that incorporate this compound. This compound has shown promising results in preclinical studies, and may be effective against a wide range of cancer types. Another area of research is the study of this compound's mechanism of action. By understanding how this compound works, researchers may be able to identify new targets for cancer therapy. Finally, the safety and efficacy of this compound in humans needs to be further studied in clinical trials, which will be an important step in the development of new cancer treatments.
Méthodes De Synthèse
The synthesis of N-[2-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide involves several steps, including the reaction of 4-methylacetanilide with thionyl chloride to form 4-methylthiophenol. This intermediate is then reacted with 2-bromoacetophenone to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
N-[2-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has demonstrated synergistic effects when used in combination with other cancer treatments. This compound has also been shown to be effective against cancer cells that are resistant to other treatments, making it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
N-(2-acetamido-4-methylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-9-5-6-11(12(8-9)15-10(2)17)16-14(18)13-4-3-7-19-13/h3-8H,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIDLGSIMATSFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CS2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,3aR*,7aR*)-1-(morpholin-4-ylsulfonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5432169.png)
![(4aS*,8aR*)-6-[(2-methyl-1H-imidazol-4-yl)methyl]-1-(2-phenylethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5432173.png)
![3-(2-{[1-(hydroxymethyl)cyclopentyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5432184.png)

![4-(4-fluorobenzyl)-3-isopropyl-1-[(2-methylpyrimidin-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5432192.png)

![5-nitro-6-{2-[3-(2-phenoxyethoxy)phenyl]vinyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5432204.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5432215.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5432218.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5432223.png)


![1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5432237.png)
![ethyl 4-{[(cyclopentylamino)carbonyl]amino}benzoate](/img/structure/B5432238.png)